2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetic Acid
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Overview
Description
2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetic acid is a compound that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a quinazoline ring system with a sulfanylacetic acid moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetic acid typically involves the reaction of 4-methyl-5,6,7,8-tetrahydroquinazoline with a suitable sulfanylacetic acid derivative. One common method involves the use of α-aminoamidines as reagents, which react with bis-benzylidene cyclohexanones under mild conditions to yield the desired quinazoline derivatives . The reaction is characterized by excellent yields and easy workup, making it a practical approach for laboratory synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing purification techniques such as crystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions to yield tetrahydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Mechanism of Action
The mechanism of action of 2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in bacteria, making it a potential antitubercular agent . . The compound’s sulfanylacetic acid moiety may play a role in its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine
- 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Uniqueness
2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetic acid is unique due to its specific sulfanylacetic acid moiety, which imparts distinct chemical and biological properties
Biological Activity
The compound 2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetic acid is a derivative of tetrahydroquinazoline and has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C₉H₁₃N₂O₂S
- Molecular Weight : 197.25 g/mol
- CAS Number : 34170-21-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound exhibits potential as an enzyme inhibitor and may modulate pathways involved in inflammation and cellular signaling.
Antimicrobial Activity
Research indicates that compounds similar to this compound demonstrate significant antimicrobial properties. In studies involving various bacterial strains, the compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases.
Antioxidant Activity
In vitro assays have demonstrated that this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress markers. This property may contribute to its protective effects against cellular damage.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of several tetrahydroquinazoline derivatives. The results indicated that this compound had a notable effect on inhibiting bacterial growth compared to standard antibiotics . -
Anti-inflammatory Research :
In a study investigating anti-inflammatory agents for chronic diseases, the compound was shown to significantly reduce inflammation in animal models of arthritis. The reduction in inflammatory markers correlated with decreased swelling and pain levels . -
Antioxidant Properties :
Research highlighted in Phytotherapy Research demonstrated that the compound could effectively reduce oxidative stress in human cell lines exposed to harmful agents. The findings suggested that it could be beneficial in preventing oxidative damage associated with various diseases .
Properties
IUPAC Name |
2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-7-8-4-2-3-5-9(8)13-11(12-7)16-6-10(14)15/h2-6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJWNNQCAVJWQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NC(=N1)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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